molecular formula C10H14N5O8P B077696 Guanosine-2'-monophosphate CAS No. 12222-09-2

Guanosine-2'-monophosphate

Cat. No. B077696
CAS RN: 12222-09-2
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
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Description

Guanosine-2'-monophosphate (GMP) is a nucleotide that plays an essential role in various biochemical processes. It is one of the four nucleotides that make up DNA and RNA, along with adenine, cytosine, and thymine. GMP is also a precursor to the production of cyclic GMP (cGMP), which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.

Scientific Research Applications

Cellular Signaling and Neuroprotection

Cyclic GMP and Nitric Oxide Synthase in Aging and Alzheimer's Disease

  • The Ca2+/NO/cGMP pathway plays a crucial role in aging and Alzheimer's disease, impacting synaptic plasticity and cognitive performance. In aging, an increase in phosphodiesterase (PDE) expression and activity leads to decreased cGMP concentration, suggesting that PDE inhibitors could improve learning and memory in older individuals (Domek-Łopacińska & Strosznajder, 2010).

Renal Effects of Soluble Guanylate Cyclase Stimulators

  • Direct stimulation of soluble guanylate cyclase (sGC) emerges as a new approach for treating renal disorders. sGC stimulators and activators show renoprotective effects in preclinical models, suggesting potential applications in chronic kidney disease (CKD) management (Stasch, Schlossmann, & Hocher, 2015).

Cardiovascular and Metabolic Diseases

cGMP Manipulation in Cardiometabolic Disease

  • Enhancing cGMP signaling may improve glucose metabolism in addition to affecting the cardiovascular system. This area requires further study to understand the balance between beneficial and potentially unwanted effects of excessive cGMP production (Jordan, Hildebrand, & Pfeifer, 2019).

Heart Failure and Pulmonary Hypertension

Soluble Guanylate Cyclase Modulators in Heart Failure

  • sGC modulators, such as sGC activators and stimulators, are promising drugs in therapy for decompensated heart failure and pulmonary hypertension. These drugs play a significant role in managing these conditions, highlighting the therapeutic potential of targeting the sGC-cGMP pathway (Mitrović, Jovanović, & Lehinant, 2011).

Therapeutic Potential in Brain Disorders

Guanosine: A Neuromodulator with Therapeutic Potential in Brain Disorders

  • Guanosine exhibits neurotrophic and neuroprotective effects across various models of CNS diseases, including ischemia, Parkinson’s, and Alzheimer’s diseases. It prevents deleterious consequences of seizures, spinal cord injury, pain, mood disorders, and aging-related diseases. These effects of guanosine are mediated through its interaction with glutamatergic and adenosinergic systems and modulation of intracellular signaling pathways (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).

properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C10H14N5O8P
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Source PubChem
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Product Name

Guanosine-2'-monophosphate

CAS RN

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Record name Guanosine 2'-monophosphate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-2'-monophosphate
Reactant of Route 2
Guanosine-2'-monophosphate
Reactant of Route 3
Guanosine-2'-monophosphate
Reactant of Route 4
Guanosine-2'-monophosphate
Reactant of Route 5
Guanosine-2'-monophosphate
Reactant of Route 6
Guanosine-2'-monophosphate

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